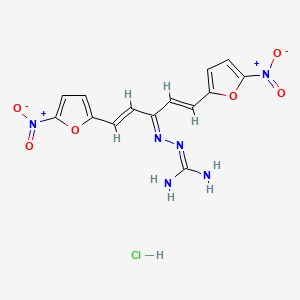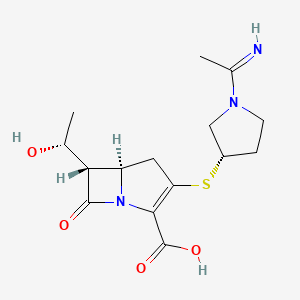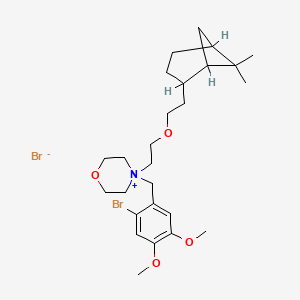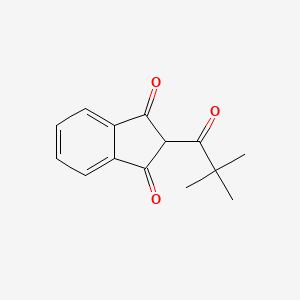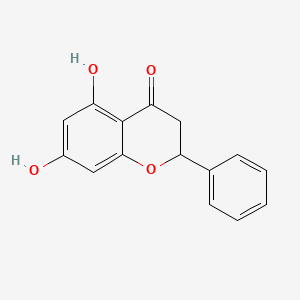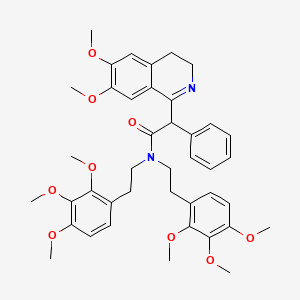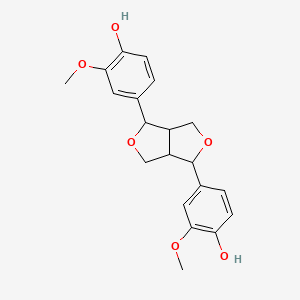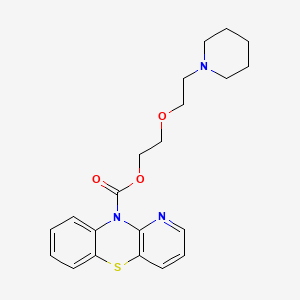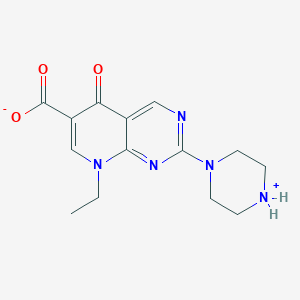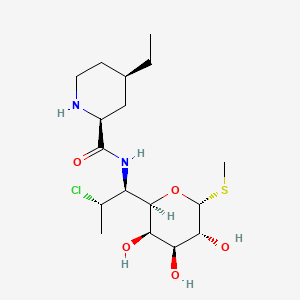
ピルリマイシン
概要
説明
ピルリマイシン塩酸塩は、リンコサミド系に属する抗生物質です。 ピルリマイシンは、Pirsueという商品名で販売されており、主に獣医学において牛の乳房炎の治療に使用されています 。 ピルリマイシンは、グラム陽性菌、特に黄色ブドウ球菌、凝固酵素陰性ブドウ球菌属、連鎖球菌属に対して効果があります .
科学的研究の応用
Pirlimycin has several scientific research applications, including:
作用機序
ピルリマイシンは、細菌のタンパク質合成を阻害することにより効果を発揮します。 ピルリマイシンは、細菌リボソームの50Sサブユニットに結合し、ペプチド結合の形成を阻害するため、タンパク質合成が阻害されます 。 この静菌作用により、感受性菌の増殖が効果的に阻止されます。
類似の化合物との比較
ピルリマイシンは、クリンダマイシンやリンコマイシンなどの他のリンコサミド系抗生物質と類似しています。 ピルリマイシンは、特定のグラム陽性菌に対して特に効果的な、独自の特性を持っています。 クリンダマイシンはヒトの治療薬として使用されていますが、ピルリマイシンは主に獣医学で使用されています 。 その他の類似の化合物には、次のものがあります。
クリンダマイシン: さまざまな細菌感染症の治療に、ヒトの薬として使用されています。
リンコマイシン: 抗菌作用が類似した、別のリンコサミド系抗生物質です.
ピルリマイシンは、獣医学での使用に特化しており、乳房炎の原因菌に対する効果から、動物の健康管理において貴重なツールとなっています。
生化学分析
Biochemical Properties
Pirlimycin plays a crucial role in inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, thereby inhibiting peptidyl transferase and preventing the elongation of the peptide chain during translation . This interaction disrupts the synthesis of essential proteins in susceptible bacteria, leading to their growth inhibition. Pirlimycin interacts with enzymes and proteins involved in bacterial protein synthesis, such as ribosomal RNA and ribosomal proteins .
Cellular Effects
Pirlimycin affects various types of cells, particularly bacterial cells. It inhibits bacterial growth by disrupting protein synthesis, which is vital for cell function and survival . In bacterial cells, pirlimycin interferes with cell signaling pathways and gene expression related to protein synthesis. This disruption leads to a decrease in cellular metabolism and ultimately results in bacterial cell death .
Molecular Mechanism
The molecular mechanism of pirlimycin involves its binding to the 50S ribosomal subunit of bacteria . This binding inhibits the peptidyl transferase activity, which is essential for the formation of peptide bonds during protein synthesis. By blocking this activity, pirlimycin prevents the elongation of the peptide chain, leading to the inhibition of protein synthesis . This bacteriostatic action effectively halts bacterial growth and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pirlimycin can change over time. Studies have shown that pirlimycin is stable under various conditions, but its efficacy may decrease with prolonged exposure . Over time, bacterial resistance to pirlimycin can develop, reducing its effectiveness. Additionally, long-term exposure to pirlimycin may lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of pirlimycin vary with different dosages in animal models. At therapeutic doses, pirlimycin effectively treats bacterial infections without causing significant adverse effects . At higher doses, pirlimycin can cause toxic effects, including gastrointestinal disturbances and potential neurotoxicity . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.
Metabolic Pathways
Pirlimycin is metabolized in the liver, where it undergoes biotransformation to form metabolites such as pirlimycin sulfoxide . The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the oxidation and reduction reactions. These metabolic processes affect the pharmacokinetics and bioavailability of pirlimycin, influencing its therapeutic efficacy and potential side effects .
Transport and Distribution
Pirlimycin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which affects its distribution and bioavailability. Pirlimycin accumulates in tissues such as the liver, kidneys, and mammary glands, where it exerts its antibacterial effects . The distribution of pirlimycin is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
Pirlimycin localizes to the cytoplasm of bacterial cells, where it interacts with ribosomes to inhibit protein synthesis . The subcellular localization of pirlimycin is crucial for its antibacterial activity, as it needs to reach the ribosomes to exert its effects. Post-translational modifications and targeting signals may influence the localization and activity of pirlimycin within bacterial cells .
準備方法
ピルリマイシンは、さまざまな方法で合成することができます。 一例として、アルカリ存在下で(2S)-4-エチルピペリジンカルボン酸と臭化エチルトリフェニルホスホニウムを反応させ、続いて触媒存在下で水素化する方法があります 。 別の方法では、中間体を触媒的に水素化して高純度のピルリマイシンを製造します 。 工業生産では、通常、商業的な需要を満たすために、同様の合成経路が大型化されます。
化学反応の分析
ピルリマイシンは、次のようないくつかのタイプの化学反応を起こします。
酸化: ピルリマイシンは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: ピルリマイシンは、水素化法を用いて還元することができ、高純度のピルリマイシンが得られます.
置換: ピルリマイシンは、特に官能基を含む置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、水素化のための水素ガス、反応を促進するアルカリ、反応速度を向上させるさまざまな触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
ピルリマイシンは、次のようないくつかの科学研究への応用があります。
化学反応の分析
Pirlimycin undergoes several types of chemical reactions, including:
Oxidation: Pirlimycin can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using hydrogenation techniques to yield high-purity pirlimycin.
Substitution: Pirlimycin can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include hydrogen gas for hydrogenation, alkali for facilitating reactions, and various catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Pirlimycin is similar to other lincosamide antibiotics, such as clindamycin and lincomycin. it has unique properties that make it particularly effective against certain Gram-positive bacteria. Unlike clindamycin, which is used in human medicine, pirlimycin is primarily used in veterinary applications . Other similar compounds include:
Clindamycin: Used in human medicine for treating various bacterial infections.
Lincomycin: Another lincosamide antibiotic with similar antibacterial properties.
Pirlimycin’s specificity for veterinary use and its effectiveness against mastitis pathogens make it a valuable tool in animal health management.
特性
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-MHXMMLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904249 | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79548-73-5 | |
| Record name | Pirlimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirlimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRLIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


